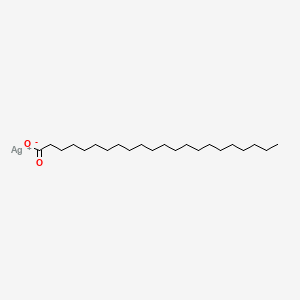

Behenic Acid Silver Salt

Beschreibung

Historical Context of Silver Behenate (B1239552) in Scientific Investigations

The scientific journey of silver behenate is intrinsically linked to the advancement of X-ray diffraction (XRD) techniques. Early investigations recognized its potential as a valuable standard for low-angle X-ray scattering (SAXS) due to its highly ordered, lamellar crystal structure. gisaxs.comiucr.orgwikipedia.org This structure, composed of alternating layers of silver ions and long hydrocarbon chains, produces a series of well-defined diffraction peaks at low angles, a characteristic that was quickly identified as beneficial for calibrating diffraction instruments. iucr.orgesrf.fr

In the early 1990s, systematic studies were undertaken to formally characterize silver behenate for this purpose. A round-robin study by the JCPDS—International Centre for Diffraction Data (ICDD) solidified its status as a reliable low-angle calibration standard. cambridge.org These foundational studies meticulously determined its long-period spacing, providing the scientific community with a dependable reference material for ensuring the accuracy of SAXS measurements. iucr.orgesrf.frcambridge.org Beyond its role in calibration, early research also touched upon its use in photothermographic and thermographic imaging materials, where the thermal reduction of silver behenate to form metallic silver is a key process. imaging.orgoup.com

Evolution of Research Paradigms for Silver Behenate

The research focus on silver behenate has evolved significantly from its initial role as a passive calibration standard to an active component in advanced materials research. While its application in SAXS and Wide-Angle X-ray Scattering (WAXS) calibration remains a cornerstone of its utility, the scientific community has expanded its investigation into the compound's intrinsic properties and potential applications. gisaxs.comelettra.euslri.or.th

A significant shift in research has been the exploration of its thermal behavior. imaging.orgcambridge.org High-temperature XRD studies have revealed a series of phase transformations that silver behenate undergoes upon heating, transitioning through crystalline and liquid crystalline states before decomposition. imaging.orgcambridge.org These investigations are crucial for its application in thermal imaging, providing insights into the kinetics of silver metal formation. researchgate.net

More recently, research has ventured into the nanoscale, exploring the use of silver behenate as a precursor for synthesizing silver nanoparticles and as a component in nanocomposites. smolecule.comacs.org The long-chain structure of behenic acid makes it a potential template for creating nanostructured materials. smolecule.com Studies have also investigated its behavior under high pressure and its potential antimicrobial properties, leveraging the inherent biocidal activity of silver ions. smolecule.comacs.orgcymitquimica.com The advent of advanced characterization techniques, such as X-ray photoelectron spectroscopy (XPS), has enabled a more detailed understanding of its surface chemistry and reduction processes. oup.comresearchgate.net

Significance of Silver Behenate in Fundamental Materials Science Research

The significance of silver behenate in materials science is multifaceted. Its primary and most enduring contribution is as a universally accepted calibration standard for small-angle X-ray scattering (SAXS). elettra.euslri.or.thresearchgate.netcornell.edu The well-defined and regularly spaced diffraction peaks allow for precise calibration of the scattering vector, which is fundamental to the accurate determination of nanoscale structures in a vast array of materials. gisaxs.comelettra.euresearchgate.net This role is critical in research fields ranging from polymer science and colloid chemistry to biology and nanotechnology.

Beyond calibration, silver behenate serves as a model system for studying the structure and properties of long-chain metal carboxylates. cambridge.orgimaging.org Its layered structure provides a platform for investigating self-assembly, phase transitions, and the influence of alkyl chain length on material properties. imaging.orgcambridge.org The thermal decomposition of silver behenate into silver nanoparticles is of fundamental interest for understanding solid-state reactions and the formation of metallic nanostructures. oup.com

Furthermore, the exploration of silver behenate in nanotechnology and for its antimicrobial properties highlights its potential as a functional material. smolecule.comacs.orgacs.org Research into incorporating it into polymer nanofibers for water filtration membranes showcases its potential to impart biocidal functionality to materials. acs.orgacs.org While challenges such as solubility and nanoparticle leaching exist, these studies open avenues for the development of advanced functional materials. acs.orgacs.org

Interactive Data Table: Crystallographic and Thermal Properties of Silver Behenate

| Property | Value | Reference |

| Chemical Formula | AgC₂₂H₄₃O₂ | wikipedia.org |

| Molar Mass | 447.2287 g/mol | wikipedia.org |

| Long Spacing (d₀₀₁) | 58.380 (3) Å | iucr.orgwikipedia.org |

| Crystal System | Triclinic | cambridge.org |

| Space Group | P1 | cambridge.org |

| Average Crystallite Size | 900 (50) Å | iucr.orgwikipedia.org |

| Decomposition Temperature | 226 °C | cambridge.org |

Interactive Data Table: Key Research Findings on Silver Behenate

| Research Area | Key Finding | Reference |

| X-ray Diffraction Standard | Established as a reliable low-angle calibration standard for SAXS and WAXS due to its numerous, well-defined diffraction peaks. | gisaxs.comiucr.orgesrf.frcambridge.org |

| Thermal Behavior | Exhibits multiple crystalline and liquid crystalline phase transitions upon heating before thermal decomposition. The initial amorphization starting around 120°C is irreversible. | imaging.orgcambridge.org |

| Crystal Structure | The crystal structure consists of dimers of silver atoms and carboxyl groups, forming an 8-membered ring with fully extended alkyl chains. | cambridge.org |

| Nanotechnology Precursor | Can be used as a precursor for the synthesis of silver nanoparticles through thermal reduction. | oup.comsmolecule.com |

| Antimicrobial Applications | Investigated for use in antimicrobial coatings and materials due to the presence of silver ions. | acs.orgcymitquimica.comontosight.ai |

| High-Pressure Studies | Its crystal structure changes under high pressure, providing insights into material compressibility. | smolecule.com |

Eigenschaften

CAS-Nummer |

2489-05-6 |

|---|---|

Molekularformel |

C22H44AgO2 |

Molekulargewicht |

448.5 g/mol |

IUPAC-Name |

docosanoic acid;silver |

InChI |

InChI=1S/C22H44O2.Ag/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24); |

InChI-Schlüssel |

KAMAPADCIHYSMA-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)O.[Ag] |

Andere CAS-Nummern |

2489-05-6 |

Piktogramme |

Irritant; Environmental Hazard |

Verwandte CAS-Nummern |

112-85-6 (Parent) |

Herkunft des Produkts |

United States |

Advanced Synthetic Methodologies for Silver Behenate

Controlled Precipitation Techniques for Silver Behenate (B1239552) Synthesis

Controlled precipitation is the most established and widely utilized method for synthesizing silver behenate. smolecule.com This technique is based on a metathesis or double displacement reaction, which typically involves reacting a soluble silver salt, most commonly silver nitrate (B79036) (AgNO₃), with an alkali metal salt of behenic acid, such as sodium behenate (NaC₂₂H₄₃O₂). The insolubility of silver behenate in the reaction medium drives its precipitation out of the solution. cambridge.org

The core reaction can be summarized as: AgNO₃ (aq) + C₂₁H₄₃COONa (aq) → Ag(C₂₁H₄₃COO) (s) + NaNO₃ (aq)

Key to controlling the final product's characteristics is the careful management of reaction conditions. Researchers have described several variations of this precipitation method. One common procedure involves first saponifying behenic acid with a base like sodium hydroxide (B78521) (NaOH) in an aqueous or mixed-solvent system to form the soluble sodium behenate. cambridge.orgprepchem.com An aqueous solution of silver nitrate is then added, often dropwise with stirring, to the sodium behenate solution to initiate the precipitation of silver behenate as a fine white solid. cambridge.orgprepchem.com

The choice of solvent system is a critical parameter. While some preparations use water alone, mixed solvents such as water/tert-butyl alcohol or water/ethanol (B145695) are frequently employed. prepchem.comresearchgate.net These mixed systems can help control the solubility of the reactants and the rate of precipitation, thereby influencing the size and morphology of the resulting crystals. researchgate.net For instance, silver behenate nanocrystals with a mean diameter of approximately 70 nm have been successfully prepared via chemical precipitation in a water/tert-butyl alcohol mixed solvent. researchgate.net Furthermore, controlled precipitation in the presence of surface modifiers has been used to produce nanoparticulate silver behenate with a spherical morphology, in contrast to the plate-like particles obtained without such additives. imaging.org

The table below summarizes various controlled precipitation approaches found in the literature.

| Reactants | Solvent System | Key Conditions | Resulting Product | Reference |

| Behenic Acid, NaOH, AgNO₃ | Water | Behenic acid dispersed in water, heated to 85°C to form sodium behenate, then cooled to 50-55°C for AgNO₃ addition. | Platelet-like particles (~0.1 μm thick, 0.5-1 μm diameter). | cambridge.org |

| Behenic Acid, NaOH, AgNO₃ | Warm Ethanol, then Water | Behenic acid dissolved in warm ethanol, NaOH added to form sodium behenate, then dissolved in warm water before AgNO₃ addition. | White silver behenate precipitate. | prepchem.com |

| Not Specified | Water / tert-butyl alcohol | Chemical precipitation in a mixed solvent. | Scaly nanocrystals with a mean diameter of ~70 nm. | researchgate.net |

| Not Specified | Not Specified | Controlled precipitation in the presence of a surface modifier. | Spherical nanoparticulate silver behenate (~0.15 μm). | imaging.org |

Sol-Gel Routes to Silver Behenate Compounds

The sol-gel process is a versatile synthesis method for producing solid materials from small molecules. The process involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel) of either discrete particles or network polymers. While widely used for the synthesis of metal oxides and other inorganic materials, the direct synthesis of pure silver behenate via a sol-gel route is not prominently documented in scientific literature.

However, sol-gel chemistry has been employed to create composite materials containing silver. For example, silica (B1680970) hybrid matrices have been synthesized using a sol-gel route where a silver ion source is incorporated into the matrix. conicet.gov.ar In such methods, precursors like tetraethoxysilane (TEOS) are hydrolyzed and condensed to form a silica network, and a silver salt is added to the precursor sol. conicet.gov.ar While this results in a silver-containing material, it does not represent a direct sol-gel synthesis of the silver behenate compound itself. The literature on silver nanoparticle synthesis sometimes mentions sol-gel methods, using agents like sodium acetate (B1210297) to prevent aggregation, but these are geared towards producing metallic silver, not the silver carboxylate salt. mdpi.com

Green Chemistry Approaches in Silver Behenate Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of nanomaterials to reduce the use of hazardous substances, minimize waste, and lower energy consumption. nih.govnih.gov For silver nanoparticles, green synthesis often involves using plant extracts or microorganisms as reducing and stabilizing agents. e3s-conferences.orgmdpi.comnih.gov These biological sources contain a rich mixture of phytochemicals, such as polyphenols, flavonoids, terpenoids, and carboxylic acids, that can effectively reduce silver ions and cap the resulting nanoparticles to prevent aggregation. mdpi.comnih.gov

While specific protocols for the green synthesis of silver behenate are not extensively detailed, the principles can be readily adapted. A green approach to silver behenate synthesis would focus on several key areas:

Benign Solvents: Using water as the primary solvent instead of organic solvents like ethanol or tert-butyl alcohol. nih.gov

Bio-derived Reagents: Employing a naturally derived base to saponify behenic acid. Behenic acid itself can be sourced from plant oils.

Mild Reaction Conditions: Conducting the synthesis at or near ambient temperature and pressure to reduce energy demands. nih.gov

For instance, a potential green synthesis route could involve using an aqueous extract of a plant known to be rich in fatty acids or natural surfactants to aid in the dispersion and reaction of behenic acid. nih.gov The precipitation could then be carried out using a silver nitrate solution under mild temperature conditions. This approach would be more environmentally friendly compared to conventional methods that rely on petrochemical-derived solvents and higher temperatures. e3s-conferences.org

Influence of Reaction Parameters on Silver Behenate Morphology and Crystallite Size

The physical characteristics of silver behenate, such as the shape (morphology) and size of its crystals, are not intrinsic properties but are heavily dependent on the conditions of its synthesis. researchgate.net Controlling these parameters is essential for tailoring the material for specific applications.

Temperature is a critical parameter in the synthesis and subsequent treatment of silver behenate. During precipitation, the reaction temperature can influence the kinetics of nucleation and crystal growth, thereby affecting the final particle size. researchgate.net For example, patent literature indicates that varying the temperature during the addition of silver nitrate is a method to control the process. google.com

The thermal behavior of solid silver behenate is also complex. High-temperature XRD studies show that silver behenate undergoes several phase transformations upon heating. imaging.orgresearchgate.net It remains crystalline up to about 120°C, after which it begins to transform into an amorphous state in an irreversible process. imaging.orgimaging.org Further heating induces transitions into different crystalline and liquid crystalline (smectic) phases before the compound ultimately decomposes at temperatures around 180-230°C. imaging.orgresearchgate.net

The pH of the reaction medium also plays a significant role, particularly in syntheses involving nanoparticles. For the co-precipitation of silver nanoparticles, a basic pH (e.g., 10-11) is often maintained. chalcogen.ro In green synthesis methods, pH affects the chemical state of the biomolecules in the plant extract and can influence the rate of reaction and the final morphology of the nanoparticles. pharmainfo.inresearchgate.net Studies on the green synthesis of silver nanoparticles have shown that higher pH values (e.g., pH 9) can lead to the formation of smaller, monodispersed nanoparticles. pharmainfo.in

| Parameter | Effect | Observation | Reference |

| Temperature (Synthesis) | Influences crystal size. | Lowering the temperature from 85°C to 50-55°C before precipitation. | cambridge.org |

| Temperature (Post-Synthesis) | Induces phase transitions. | Amorphization begins at 120°C; decomposition starts around 180°C. | imaging.orgimaging.org |

| Temperature (Green Synthesis) | Affects particle size. | Higher temperatures can lead to faster reactions and smaller nanoparticles. | pharmainfo.inresearchgate.net |

| pH (Synthesis) | Controls particle formation and dispersion. | A pH of ~9 was optimal for forming monodispersed silver nanoparticles in a green synthesis. | pharmainfo.in |

The choice of solvent is fundamental to controlling the precipitation of silver behenate. The solvent system determines the solubility of the behenate salt precursor and the silver behenate product. Mixed solvent systems, such as water-alcohol mixtures, are effective in producing nanocrystals by modulating the precipitation rate. researchgate.net For instance, recrystallizing silver behenate from a hot ethanol:pyridine (10:1 v:v) solution has been shown to yield larger, more well-defined crystals suitable for single-crystal structure determination. cambridge.org

Surfactants and other additives are used to direct the morphology and prevent the agglomeration of particles. The behenate anion itself, with its long alkyl chain, can act as a stabilizing agent. researchgate.net In some preparations, additional surface modifiers are introduced during precipitation to produce spherical nanoparticles instead of the more common platelet-like structures. imaging.org These additives adsorb to the surface of the growing crystals, influencing which crystal faces grow fastest and preventing individual crystals from fusing together. nanoient.org

Temperature and pH Effects on Crystallization

Novel Precursor Chemistry for Silver Behenate Formation

Research into novel precursors aims to provide better control over the synthesis process, potentially leading to materials with enhanced properties or enabling synthesis under milder conditions. The conventional and most direct precursors for silver behenate are behenic acid (or its alkali salt) and a soluble silver salt, typically silver nitrate. cambridge.orgprepchem.com

While the literature on novel precursors specifically for silver behenate is limited, related research in nanoparticle synthesis offers insights into potential new routes.

Alternative Silver Precursors: Instead of silver nitrate, other silver salts with different counter-ions could be used, which might alter the reaction kinetics and byproducts.

Silver Carboxylate Decomposition: One method developed for silver nanoparticles involves the decomposition of silver carboxylate precursors under hydrogen pressure. researchgate.net This approach is reported to be faster and more reproducible than simple thermal decomposition. researchgate.net Applying this to a silver behenate precursor could offer a new route to silver behenate-based materials.

Complex Precursors: The use of pre-formed silver-organic complexes could provide more control over the release of silver ions. For example, silver complexes with tertiary aliphatic amines have been used as precursors for silver nanoparticles. researchgate.net A similar strategy could be envisioned where a silver-behenate complex is first formed and then transformed into the final material.

These exploratory routes, inspired by advances in the broader field of nanomaterial synthesis, could pave the way for new and improved methods for producing silver behenate with precisely tailored characteristics.

Elucidation of Silver Behenate Structural Architecture and Self Assembly

Investigations into Silver Behenate (B1239552) Crystal Systems and Unit Cell Parameters

High-resolution powder X-ray diffraction (XRD) has been a pivotal technique in determining the crystal structure of silver behenate. researchgate.netresearchgate.net These studies have provided precise measurements of its unit cell and have confirmed its classification within the triclinic crystal system. researchgate.netresearchgate.net The material is frequently used as a calibration standard for small-angle X-ray scattering (SAXS) applications due to its well-defined lamellar structure which produces multiple distinct Bragg peaks at low angles. researchgate.netirb.hrchinesechemsoc.orgredalyc.org

The unit cell parameters for silver behenate, [Ag(O₂C(CH₂)₂₀CH₃)]₂, have been determined with high precision. These parameters define the dimensions and angles of the fundamental repeating unit of the crystal.

| Parameter | Value |

|---|---|

| a | 4.1769(2) Å |

| b | 4.7218(2) Å |

| c | 58.3385(1) Å |

| α | 89.440(3)° |

| β | 89.634(3)° |

| γ | 75.854(1)° |

| Space Group | P1 |

Table 1: Unit Cell Parameters for Silver Behenate. Data sourced from high-resolution powder X-ray diffraction studies. researchgate.netresearchgate.netcambridge.org

The structural architecture of silver behenate is fundamentally characterized by the formation of a dimeric unit. researchgate.netcambridge.orgcambridge.org Two silver behenate molecules form an eight-membered ring dimer composed of two silver atoms and two bridging carboxylate groups. cambridge.orgcambridge.org This head-to-head configuration is a common motif for silver carboxylates. cambridge.orgimaging.org The Ag···Ag distance within this dimer ring is approximately 2.90 Å. researchgate.net

Triclinic Crystal System Analysis

Detailed Spectroscopic Analysis of Silver Behenate Molecular Structure

Spectroscopic techniques provide insight into the molecular vibrations and constituent parts of silver behenate, confirming its functional group composition and the ordered nature of its alkyl chains.

Fourier Transform Infrared (FTIR) spectroscopy is instrumental in analyzing the functional groups within silver behenate and the conformation of its long hydrocarbon chains. researchgate.netcambridge.org The absence of broad absorption bands characteristic of a carboxylic acid (COOH) group confirms the formation of the silver salt. cambridge.org The spectra show distinct bands corresponding to the methylene (B1212753) (CH₂) groups of the behenate chain. cambridge.org The positions and narrow bandwidths of these vibrations are indicative of a highly ordered, all-trans configuration of the alkyl chains within the crystal structure. cambridge.org

Raman spectroscopy serves as a complementary vibrational technique. gatewayanalytical.com While FTIR is sensitive to changes in dipole moments, particularly in polar bonds, Raman spectroscopy detects changes in polarizability and is highly sensitive to homo-nuclear bonds, such as the C-C backbone of the alkyl chain. gatewayanalytical.com

| Wavenumber (cm⁻¹) | Assignment | Significance |

|---|---|---|

| 2917 | Asymmetric CH₂ stretching (νₐₛ(CH₂)) | Indicates a highly ordered, all-trans configuration of the alkyl chains. cambridge.org |

| 2849 | Symmetric CH₂ stretching (νₛ(CH₂)) | |

| 1471 | CH₂ scissoring | A single band suggests a triclinic cell with one type of alkyl chain packing per subcell. cambridge.org |

Table 2: Key FTIR Vibrational Bands for Silver Behenate. cambridge.org

Nuclear Magnetic Resonance (NMR) spectroscopy has been employed to investigate the constituents of silver behenate and its behavior in chemical processes, such as thermal development. imaging.org Studies on the thermal reaction of silver behenate mixed with other compounds have utilized ¹H-NMR and ¹³C-NMR to identify reaction products and intermediate complexes. imaging.org For instance, in a model system for thermal development, ¹³C-NMR was used to confirm the coordination of a silver ion to a nitrogen atom in phthalazine, evidenced by a low-field chemical shift of the adjacent carbon atom. imaging.org

Furthermore, NMR data is available for behenic acid, the carboxylic acid precursor to silver behenate. nih.gov Solid-state NMR studies on similar long-chain fatty acids have also provided insight into the structure of the carboxyl head group, distinguishing between different binding modes. acs.org These studies are crucial for understanding the molecular interactions at the silver-carboxylate interface.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Electron Microscopy for Microstructural and Nanostructural Analysis of Silver Behenate

Electron microscopy techniques, including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), provide direct visualization of the morphology and structure of silver behenate at the micro- and nanoscale. researchgate.netimaging.org

SEM imaging reveals that silver behenate crystals typically present as plate-like or needle-shaped morphologies. imaging.org The crystal dimensions can reach up to 2 micrometers in length, with widths of 0.2–0.4 micrometers and thicknesses of 0.1–0.2 micrometers. imaging.org Studies on synthesized silver behenate nanocrystals have shown them to be scaly crystals with an average diameter of approximately 70 nm. researchgate.net Both SEM and TEM analyses confirm that silver behenate possesses a distinct layered structure, which is consistent with the lamellar arrangement determined by XRD. researchgate.net

In-situ TEM studies have been used to observe the thermal decomposition of silver behenate. imaging.org Upon heating, the formation of numerous silver nanoparticles, on the order of 1–2 nm, is observed on the crystal faces. imaging.org These advanced microscopy techniques are essential for characterizing not only the initial morphology of the compound but also the structural changes it undergoes during chemical reactions. researchgate.netimaging.org

Scanning Electron Microscopy (SEM) for Surface Morphology

Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface topography of materials. In the context of silver behenate, SEM studies have revealed that its morphology is typically plate-like. imaging.org The size of these crystals can vary depending on the preparation method. For instance, silver behenate synthesized from silver caprate, laurate, stearate (B1226849), and behenate precursors showed crystal lengths of up to 2 µm, with widths of about 0.2–0.4 µm and thicknesses of 0.1–0.2 µm. imaging.org Interestingly, the crystal size tends to decrease slightly as the carbon chain length of the carboxylate increases from caprate to behenate. imaging.org

Recrystallization can significantly alter the morphology. One study demonstrated that recrystallizing commercially available silver arachidate (B1238690) (a similar long-chain silver carboxylate) from an ethanol (B145695):pyridine solution resulted in larger platelet-like particles with a thickness of approximately 1 µm and planar dimensions of 20–30 µm, a notable increase from the initial sub-micron dimensions. cambridge.org SEM has also been instrumental in observing the in-situ thermal decomposition of silver carboxylates, where changes in morphology upon heating can be directly visualized. imaging.org Furthermore, when incorporated into polyurethane nanofibers, SEM has been used to evaluate the uniform fiber morphology and the homogenous coverage of silver nanoparticles derived from silver behenate. rsc.org

Transmission Electron Microscopy (TEM) for Internal Structure and Lattice Resolution

Transmission Electron Microscopy (TEM) offers a deeper look into the internal structure and crystallographic details of materials at the nanoscale. For silver behenate and related compounds, TEM provides crucial information about the arrangement of atoms and the presence of defects. High-resolution TEM (HRTEM) can achieve lattice resolutions down to 0.14 nm and point-to-point resolutions of 0.12 nm, enabling the direct visualization of atomic planes. pradeepresearch.org

TEM analysis has been essential in studying the formation of silver nanoparticles from the thermal or photochemical decomposition of silver behenate. imaging.orgresearchgate.net During thermal decomposition, even in a mesomorphous state, the layered structure of the initial silver carboxylate crystal is largely maintained. imaging.org In situ TEM studies, where silver carboxylate crystals are heated directly within the microscope, have allowed for the real-time observation of these structural changes. imaging.org

In the context of composite materials, TEM has confirmed the dispersion of spherical silver nanoparticles with an average diameter of 30 nm within a polymer matrix. researchgate.net Furthermore, in studies of silver halide platelets, a related material system, cross-sectional TEM analysis has been vital for understanding the three-dimensional nature of crystallographic defects like stacking faults. imaging.org

Advanced Diffraction Techniques for Silver Behenate Structural Refinement

Diffraction techniques are indispensable for determining the crystal structure, phase composition, and degree of crystallinity of materials like silver behenate.

Powder X-ray Diffraction (PXRD) for Phase Identification and Crystallinity

Powder X-ray Diffraction (PXRD) serves as a fundamental technique for identifying crystalline phases. imaging.org Each crystalline material produces a unique diffraction pattern, which acts as a "fingerprint". For silver behenate-based systems, PXRD can distinguish between silver metal (Ag(0)), silver behenate (AgBeh), and silver halides (AgX). imaging.org The diffraction pattern of silver behenate is characterized by a series of distinct (00l) diffraction peaks at low 2θ angles, which correspond to its long-period layered structure. imaging.org

PXRD is also sensitive to the crystallinity and crystallite size of silver behenate particles. Broader diffraction peaks are indicative of smaller crystallite sizes, a phenomenon observed when comparing nanoparticulate silver behenate to its microparticulate counterpart. imaging.org Moreover, in-situ high-temperature XRD studies have revealed that silver behenate undergoes several phase transformations upon heating. Between room temperature and 200°C, it transitions through four different phases, with the first three being crystalline and the latter two being liquid crystal phases. The amorphization, or loss of crystallinity, of silver behenate has been observed to begin around 120°C and is an irreversible process. imaging.org

| Phase | Crystal Structure | Characteristic PXRD Peaks |

| Silver (Ag(0)) | Face-Centered Cubic (fcc) | (111) peak at ~38.15° 2θ |

| Silver Behenate (AgBeh) | Layered | Series of (00l) peaks at low 2θ |

| Silver Bromide (AgBr) | Face-Centered Cubic (fcc) | (200) peak at ~30.89° 2θ |

Synchrotron X-ray Diffraction for High-Resolution Structural Determination

For a more detailed and precise structural analysis, synchrotron X-ray diffraction is employed. The high brightness and low divergence of synchrotron radiation enable the collection of high-resolution data, which is crucial for solving complex crystal structures from powder samples. osti.gov The crystal structure of silver behenate was successfully determined using high-resolution synchrotron powder diffraction data. cambridge.org The analysis revealed that two silver behenate molecules form a dimer, and these dimers are linked to create a one-dimensional polymeric network. cambridge.orgcambridge.org

Synchrotron radiation has also been instrumental in calibrating diffractometers for low-angle measurements, with silver behenate often used as a standard due to its well-defined low-angle diffraction peaks. cambridge.orgdairy-journal.org Furthermore, time-resolved synchrotron XRD has been coupled with other techniques like Differential Scanning Calorimetry (DSC) to study dynamic processes, such as the phase transitions in silver behenate upon heating. dairy-journal.org An innovative method using a broad spectral band of synchrotron radiation has even made it possible to obtain a diffraction pattern of silver behenate with an exposure time as short as 25 nanoseconds. aip.org

| Synchrotron Experiment | Key Findings for Silver Behenate |

| High-Resolution Powder Diffraction | Determined the crystal structure, revealing a dimeric and polymeric nature. cambridge.orgcambridge.org |

| In-situ High-Temperature Diffraction | Identified multiple crystalline and liquid crystal phase transitions upon heating. |

| Time-Resolved Diffraction | Enabled the study of dynamic processes and rapid data acquisition. dairy-journal.orgaip.org |

| Low-Angle Diffraction Standard | Used for calibration due to its distinct low-angle peaks. cambridge.orgdairy-journal.org |

Small-Angle Neutron Scattering (SANS) for Structural Characterization

Small-Angle Neutron Scattering (SANS) is a powerful technique for investigating structures on a mesoscopic scale, typically from 1 to 1000 nanometers. iaea.orgnmi3.eu Unlike X-rays, which interact with electrons, neutrons scatter from atomic nuclei, providing complementary information. nih.goviucr.org This makes SANS particularly useful for studying large molecules, polymers, and self-assembled systems. iaea.orgnmi3.eu

In the context of silver behenate, SANS can be used to characterize the structure of nanoparticles and their arrangements. The technique is sensitive to inhomogeneities in the scattering length density, which can arise from differences in the isotopic composition of the material. By combining SANS with its X-ray counterpart, Small-Angle X-ray Scattering (SAXS), researchers can obtain a more complete picture of the structure, as each technique provides a different contrast. nih.goviucr.org Silver behenate is also utilized as a calibration standard for SANS instruments to determine the scattering vector, q. springernature.com

Studies on Silver Behenate Self-Assembly Mechanisms in Solution and at Interfaces

The self-assembly of silver behenate and related silver carboxylates is a key process that dictates the final structure and properties of materials derived from them. During the thermal decomposition of silver carboxylates, the resulting silver nanoparticles can self-assemble into ordered three-dimensional nanostructures, or "supracrystals". researchgate.net This in-situ self-assembly can produce large quantities of these ordered structures without the need for additional processing steps. researchgate.net

The parameters of these self-assembled structures, such as the unit cell of the resulting face-centered cubic (fcc) nanostructure, have been found to correlate with the length of the aliphatic chain of the original silver carboxylate. researchgate.net For example, the unit-cell parameter increases from 9.55 nm for silver myristate (14 carbons) to 12.5 nm for silver behenate (22 carbons). researchgate.net The self-assembly process is also influenced by factors such as the heating rate. researchgate.net

The study of self-assembly is not limited to bulk solutions. At interfaces, the interactions between molecules can lead to the formation of unique structures. The principles of self-assembly are also fundamental to understanding the formation of complex structures in other systems, such as polymer micelles and vesicles, where techniques like SAXS are used to probe the assembled structures. acs.orgnih.govchinesechemsoc.org In these studies, silver behenate is often used as a standard for calibrating the scattering vector. acs.orgnih.govchinesechemsoc.org

Fabrication and Characterization of Silver Behenate Thin Films and Ordered Architectures

Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) Deposition of Silver Behenate (B1239552) Films

The Langmuir-Blodgett (LB) and Langmuir-Schaefer (LS) techniques are pivotal in creating highly organized thin films of materials like silver behenate at an air-water interface before transferring them to a solid substrate. mdpi.comnih.govbiolinscientific.com The LB method involves the vertical dipping of a substrate through the monolayer, while the LS technique uses a horizontal transfer. biolinscientific.comcyberleninka.runanoscience.com These methods allow for precise control over the film's thickness and molecular organization. biolinscientific.combiolinscientific.com

Formation of Monolayers and Multilayers at the Air-Water Interface

The formation of silver behenate monolayers begins by spreading a solution of an amphiphilic precursor, such as behenic acid, onto an aqueous subphase containing silver ions. lookchemmall.com The amphiphilic molecules arrange themselves at the interface, and upon compression, they form a stable, condensed monolayer. cyberleninka.ru For instance, nanofibrillar micellar structures formed by amphiphilic hyperbranched molecules in a Langmuir monolayer have been used to mediate the formation of silver nanoparticles from a silver ion-containing subphase. nih.gov

The stability and structure of these monolayers are influenced by interactions with ions in the subphase. For example, the presence of metal ions like Na+, Cs+, Mg2+, Fe2+, Al3+, and Fe3+ can expand the area of the monolayers. lookchemmall.com Multilayer films can be constructed by successive deposition cycles, with the most common being the Y-type multilayer, where the monolayer is deposited during both immersion and emersion of the substrate. biolinscientific.com

Transfer Parameters and Film Quality of Silver Behenate LB Films

Several parameters critically influence the quality of the transferred LB films, including the subphase composition and temperature, surface pressure during deposition, and the deposition speed. nanoscience.combiolinscientific.com The transfer ratio, which is the ratio of the decrease in monolayer area at the air-water interface to the area of the coated substrate, is a key indicator of film quality. A transfer ratio close to unity suggests a successful and uniform transfer. lookchemmall.com

The quality of the resulting film is also dependent on the nature of the substrate, which can be either hydrophilic or hydrophobic. For example, the transfer of a nanocrystal monolayer from the air-water interface onto a solid substrate begins at the three-phase contact line and is governed by the interactions between the particles, the substrate, and the withdrawal speed. mdpi.com The thermal stability of LB films can be enhanced through intermolecular hydrogen bonding and the formation of metal complexes. aip.org

Other Deposition Methods for Silver Behenate Film Preparation

Besides LB and LS techniques, other methods are employed to create silver behenate films, each offering distinct advantages in terms of simplicity, cost, and film characteristics.

Spin Coating: This method involves depositing a solution onto a substrate and spinning it at high speed to create a thin, uniform film. edu.krdnih.gov It is a cost-effective technique that can be performed at low temperatures without a vacuum system. nih.gov For example, silver thin films with a thickness of only 200 nm prepared by spin coating have shown ultrahigh conductivity. rsc.org However, spin coating can sometimes result in less uniform films compared to other methods. escholarship.org

Drop Casting: This is a simple method where a solution is dropped onto a substrate and allowed to dry. researchgate.netbnl.gov While straightforward, it can lead to variations in film thickness due to the "coffee-stain effect". escholarship.org Researchers have used techniques like a nitrogen blow-drying step to improve the morphology and crystal orientation of drop-cast films. researchgate.net

Magnetron Sputtering: This physical vapor deposition technique involves bombarding a target material (silver, in this case) with ions, causing atoms to be ejected and deposited onto a substrate. icm.edu.plmdpi.comugent.be It is used to produce ultrathin silver films with low roughness and good surface plasmon resonance. mdpi.com The properties of the sputtered films, such as crystallinity and roughness, can be controlled by parameters like annealing temperature. icm.edu.pl

Characterization of Silver Behenate Film Thickness, Roughness, and Continuity

The structural properties of silver behenate films are crucial for their application and are assessed using various advanced characterization techniques.

X-ray Reflectivity (XRR) for Film Density and Layering

X-ray Reflectivity (XRR) is a powerful, non-destructive technique used to determine the thickness, density, and roughness of thin films by measuring the reflected X-ray intensity at grazing angles. The analysis of the interference patterns (Kiessig fringes) in the XRR data provides information about the film's thickness. escholarship.org For instance, XRR measurements on vapor-deposited silver films have been used to investigate the evolution of surface roughness with film thickness. aps.org Silver behenate itself is often used as a standard for calibrating the sample-to-detector distance in X-ray scattering experiments due to its well-defined layered structure. mdpi.comrsc.orgcapes.gov.br

Table 1: XRR Data for a 60 nm Nafion Film

| Feature | Dry Film | Humidified Film |

| Period of Interference (dm) | 70.5 nm | 77 nm |

This table is based on data for a Nafion film, illustrating the type of information obtainable from XRR analysis, which is also applicable to silver behenate films. escholarship.org

Atomic Force Microscopy (AFM) for Surface Topography and Roughness

Table 2: AFM Roughness Data for Ultrathin Silver Films

| Film Thickness | Roughness (nm) |

| 1 nm | < 5 nm |

| 3 nm | < 5 nm |

| 5 nm | < 5 nm |

| 7 nm | < 5 nm |

| 9 nm | < 5 nm |

This table is based on data for ultrathin silver films deposited by RF Magnetron Sputtering, demonstrating the kind of roughness measurements that can be obtained using AFM. Similar analyses are performed on silver behenate films. mdpi.com

Investigations into the Orientation and Alignment of Silver Behenate Molecules within Films

The arrangement of silver behenate molecules within thin films is a critical factor influencing their properties and performance in various applications. Techniques such as Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) and Near-Edge X-ray Absorption Fine-Structure (NEXAFS) spectroscopy are instrumental in elucidating this molecular orientation. aip.org

In thin films, silver behenate molecules, which consist of a long hydrocarbon chain and a silver carboxylate head group, typically exhibit a high degree of order. researchgate.netrsc.org They tend to form layered structures where the molecules are arranged in bilayers. researchgate.net The orientation of these molecules relative to the substrate can be controlled during the deposition process. For instance, in Langmuir-Blodgett (LB) films, the molecules can be oriented in a specific manner with respect to the substrate surface. acs.orgnih.gov

Studies using GIWAXS have revealed that in many cases, silver behenate molecules adopt an "end-on" texture in thin films. This means the long axis of the molecule stands perpendicular to the substrate. aip.org This orientation results in a well-defined lamellar stacking, which gives rise to a series of distinct diffraction peaks in the GIWAXS pattern. aip.orgresearchgate.net The interlayer spacing, a key parameter derived from these patterns, is approximately 58.38 Å.

The orientation is not always perfectly uniform. For example, in some polymer-based films, while a significant portion of the silver behenate lamellae aligns parallel to the substrate, other orientations can coexist. acs.org The interaction with the substrate and the processing conditions, such as annealing, play a crucial role in determining the final molecular arrangement. acs.orgicm.edu.pl The substrate-molecule interaction, in particular, can significantly influence the orientation in the first monolayer of a Langmuir-Blodgett film. acs.org

Furthermore, the molecular orientation can be influenced by external factors. For instance, the introduction of other molecules or polymers can alter the packing and alignment of the silver behenate molecules. lookchemmall.com The thermal treatment of the films can also induce changes in molecular orientation, leading to different crystalline phases. aip.org

A summary of techniques used to investigate molecular orientation is provided below:

| Technique | Information Obtained | Key Findings for Silver Behenate |

| Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) | Characterizes the orientation of crystallites relative to the substrate. aip.org | Reveals "end-on" molecular orientation with lamellar stacking parallel to the substrate. aip.orgacs.org |

| Near-Edge X-ray Absorption Fine-Structure (NEXAFS) Spectroscopy | Probes the orientation of molecular sub-units with respect to the substrate. aip.org | Complements GIWAXS data by providing detailed information on the orientation of specific parts of the molecule. aip.org |

| Infrared (IR) Spectroscopy | Determines the orientation of molecular chains and functional groups. acs.org | Shows that hydrocarbon chains are tilted with respect to the surface normal. acs.org |

| Atomic Force Microscopy (AFM) | Visualizes the surface morphology and domain structure. acs.org | Reveals periodic arrangements of molecules within domains on the film surface. acs.org |

Thermal Behavior and Structural Transitions of Silver Behenate Thin Films

The thermal behavior of silver behenate thin films is characterized by a series of distinct phase transitions and structural changes upon heating. These transformations are crucial for applications such as thermographic imaging. imaging.org High-temperature X-ray diffraction (XRD) and differential scanning calorimetry (DSC) are primary techniques used to study these phenomena. imaging.orgontosight.ai

At room temperature, silver behenate exists in a stable crystalline state. imaging.org As the temperature is increased, the first significant event is the onset of amorphization, which begins around 120°C. researchgate.netimaging.org This process, associated with the disordering of the paraffinic alkyl chains, is largely irreversible. researchgate.netimaging.org By 130°C, the amorphization becomes more pronounced. imaging.org

Further heating leads to a series of reversible phase transitions between different crystalline and liquid crystalline (mesomorphous) states. imaging.org Studies have identified at least three distinct phases at higher temperatures before the final melting and decomposition. imaging.org

A key transition occurs at approximately 138°C, where the ordered alkyl chains transform into a disordered state. researchgate.net Despite this disordering, the layered structure can persist. The decomposition of silver behenate into metallic silver and behenic acid begins to be observable at temperatures around 180°C. imaging.org This decomposition process accelerates at higher temperatures, with rapid breakdown occurring above 200°C. imaging.org A completely irreversible structural change due to decomposition is noted around 230°C. researchgate.net

The following table summarizes the key thermal transitions of silver behenate:

| Temperature (°C) | Observed Phenomenon | Nature of Transition | Reference |

| ~120 | Onset of amorphization, disordering of alkyl chains | Largely Irreversible | researchgate.netimaging.org |

| 138 | Alkyl chains transition from ordered to disordered state | Reversible Phase Transition | researchgate.net |

| ~180 | Onset of decomposition into metallic silver and behenic acid | Irreversible Decomposition | imaging.org |

| >200 | Rapid decomposition | Irreversible Decomposition | imaging.org |

| ~230 | Complete irreversible decomposition | Irreversible Decomposition | researchgate.net |

It is important to note that the exact transition temperatures can be influenced by factors such as the heating rate and the specific preparation of the thin film. The presence of other components in a composite film can also affect the thermal stability and transition temperatures. aip.orguitm.edu.my For instance, the incorporation of silver nanoparticles can enhance the thermal stability of a polymer matrix. uitm.edu.my

Advanced Applications of Silver Behenate in Metrology and Materials Science

Silver Behenate (B1239552) as a Standard for Small-Angle X-ray Scattering (SAXS) Calibration

Silver behenate [CH₃(CH₂)₂₀COOAg] has established itself as a crucial calibration standard in the field of small-angle X-ray scattering (SAXS). researchgate.netiucr.org Its utility stems from its well-ordered lamellar structure, which produces a series of distinct and evenly spaced diffraction peaks in the low-angle region. gisaxs.comresearchgate.net This characteristic makes it an invaluable tool for the accurate determination of experimental parameters, ensuring the reliability and comparability of SAXS data across different instruments and research facilities. ucl.ac.ukiteh.ai

The primary role of silver behenate in SAXS is for the calibration of the scattering vector, q, which is fundamental for interpreting scattering data. stanford.eduosti.gov The scattering vector's magnitude is defined as q = (4π/λ)sin(θ), where 2θ is the scattering angle and λ is the X-ray wavelength. By accurately knowing the positions of the diffraction peaks from a silver behenate standard, researchers can precisely determine the sample-to-detector distance, a critical parameter in the calculation of q. cornell.edunih.gov

Silver behenate is favored for this purpose due to several key properties. It is a stable, commercially available powder that is relatively easy to prepare for measurement. cornell.edu Its strong scattering intensity ensures that calibration can be performed efficiently, even with laboratory-based X-ray sources. cornell.edudtic.mil Furthermore, the numerous diffraction orders it produces allow for a robust calibration across a wide range of q values. gisaxs.comresearchgate.net

Determination of SAXS Peak Positions and Periodicity from Silver Behenate

The crystalline structure of silver behenate consists of alternating layers of silver ions and behenate hydrocarbon chains, resulting in a long-period spacing, or d-spacing. researchgate.netiucr.org This periodicity gives rise to a series of Bragg diffraction peaks in the SAXS pattern, corresponding to the (00l) crystallographic planes. The positions of these peaks are integral multiples of a fundamental scattering vector, q₀, which is inversely related to the d-spacing (q₀ = 2π/d).

The long spacing (d₀₀₁) of silver behenate has been determined with high accuracy to be approximately 58.38 Å (5.838 nm). researchgate.netstanford.edu This value serves as the basis for calibration. The first-order diffraction peak (001) is typically observed at a q value of approximately 0.1076 Å⁻¹. gisaxs.comucl.ac.uk Subsequent higher-order peaks (002, 003, etc.) appear at integer multiples of this fundamental scattering vector. researchgate.netgisaxs.com For instance, the (002) peak is found at roughly 0.2152 Å⁻¹, and the (003) peak at about 0.3228 Å⁻¹. gisaxs.comresearchgate.net

The table below summarizes the commonly observed SAXS peak positions for silver behenate.

| Diffraction Order (00l) | q value (Å⁻¹) gisaxs.com | d-spacing (Å) |

| 1 | 0.1076 | 58.39 |

| 2 | 0.2152 | 29.20 |

| 3 | 0.3228 | 19.46 |

| 4 | 0.4304 | 14.60 |

| 5 | 0.5380 | 11.68 |

| 6 | 0.6456 | 9.73 |

| 7 | 0.7532 | 8.34 |

| 8 | 0.8608 | 7.30 |

| 9 | 0.9684 | 6.49 |

| 10 | 1.076 | 5.84 |

| 11 | 1.184 | 5.31 |

Note: The d-spacing is calculated as d = 2π/q. Minor variations in reported values can occur due to experimental conditions and data analysis methods.

Role of Silver Behenate in Instrument Alignment and Data Normalization

By measuring the diffraction pattern of silver behenate, which produces sharp, isotropic rings, researchers can verify the correct alignment of the X-ray beam path, collimation system, and detector. osti.govresearchgate.net The symmetry and sharpness of the diffraction rings provide a clear visual and quantitative indicator of proper instrument setup. Any distortion or asymmetry in the rings can point to misalignment issues that need to be addressed before sample measurement.

Furthermore, the strong and well-characterized scattering from silver behenate can be used for data normalization. researchgate.net While absolute intensity calibration often requires primary standards like glassy carbon, silver behenate can serve as a secondary or relative standard to correct for variations in incident beam flux and detector efficiency over time. iteh.ainist.gov This allows for more consistent and comparable results, particularly in time-resolved studies or when comparing data sets collected on different occasions.

Variability and Reproducibility in Silver Behenate SAXS Standards

While silver behenate is a widely accepted and reliable SAXS standard, it is important to acknowledge potential sources of variability and to ensure reproducibility. The quality of the silver behenate powder can vary between suppliers, and it can degrade over time, especially when exposed to light, air, or humidity. ucl.ac.ukcornell.edu This degradation can affect the peak positions and intensities, potentially leading to calibration errors.

Research has shown that there can be slight variations in the measured d-spacing of silver behenate. For instance, some studies report values around 58.4 Å, while others find slightly different values like 58.53 Å. researchgate.netelettra.eu These minor discrepancies can arise from differences in sample preparation, instrument resolution, and the specific data analysis methods used to determine peak positions. researchgate.net An inter-laboratory comparison for SAXS showed that the practical uncertainty in q using calibrants like silver behenate can be around ±0.035 nm⁻¹. nih.gov

To mitigate these issues and ensure high reproducibility, it is recommended to:

Store silver behenate powder in a dark, dry environment. ucl.ac.ukcornell.edu

Regularly refresh the calibration sample. ucl.ac.uk

When possible, use certified reference materials or cross-calibrate with other standards. stanford.edu

Perform multiple calibration measurements to assess the statistical uncertainty. researchgate.net

Despite these minor considerations, silver behenate remains the go-to standard for most SAXS applications due to its strong scattering, numerous diffraction orders, and well-established properties. ucl.ac.uk

Silver Behenate as a Standard for Wide-Angle X-ray Scattering (WAXS) Calibration

In addition to its primary role in SAXS, silver behenate is also utilized as a calibration standard in wide-angle X-ray scattering (WAXS). researchgate.netstanford.edu WAXS probes smaller length scales than SAXS, providing information about atomic-level structure. While other materials like ceria (CeO₂) or p-bromo benzoic acid are often used for WAXS calibration, silver behenate's diffraction pattern extends into the WAXS regime, making it a convenient standard for combined SAXS/WAXS setups. osti.govelettra.eu

In such setups, a single measurement of a silver behenate sample can be used to calibrate the detectors for both the small-angle and wide-angle regions simultaneously. iucr.orgnsrrc.org.tw This is particularly advantageous for ensuring consistency and accuracy when merging SAXS and WAXS data to characterize materials across multiple length scales. The periodic peaks from silver behenate in the SAXS region and its diffraction peaks at higher angles provide a comprehensive calibration reference. iucr.org

Silver Behenate as a Calibration Standard for Small-Angle Neutron Scattering (SANS)

The utility of silver behenate as a calibration standard extends beyond X-ray techniques to small-angle neutron scattering (SANS). researchgate.netiucr.org SANS is analogous to SAXS but uses neutrons instead of X-rays, providing complementary information due to the different scattering interactions with matter. Similar to SAXS, accurate calibration of the scattering vector and instrument geometry is crucial for reliable SANS measurements. researchgate.net

Silver behenate is one of the few materials that exhibits Bragg reflections within the typical angular range of SANS instruments. researchgate.netiucr.org This makes it a valuable standard for calibrating the neutron wavelength or the sample-to-detector distance. researchgate.net Studies have shown that wavelength calibration using silver behenate in SANS provides results that are in good agreement with traditional methods like time-of-flight measurements. researchgate.net

The primary advantage of using silver behenate for SANS calibration is its convenience. iucr.org The measurement can be performed using the standard instrument setup, eliminating the need for specialized equipment that is often required for other calibration methods. iucr.org This allows for routine and straightforward checks of the instrument's calibration status. An inter-laboratory project involving several nuclear research institutes confirmed the excellent agreement for q-calibration of SANS instruments using silver behenate.

Integration of Silver Behenate in Multilayered X-ray Optical Elements

Beyond its use as a calibration powder, silver behenate has been explored for the fabrication of multilayered X-ray optical elements, such as X-ray mirrors. This application leverages the Langmuir-Blodgett (LB) technique, which allows for the deposition of highly ordered, ultra-thin films of materials layer by layer. thescipub.comaip.org

By creating Langmuir-Blodgett films of silver behenate, it is possible to produce artificial layered structures with a well-defined periodicity. These multilayer structures can act as synthetic crystals, diffracting X-rays in a predictable manner. This property is of interest for developing specialized X-ray optics that can monochromatize or focus X-ray beams. The ability to control the thickness and composition of the layers allows for the tuning of the optical properties of these elements. While this is a more specialized application compared to its role as a calibration standard, it highlights the versatility of silver behenate in the field of X-ray science.

Utilization of Silver Behenate in Historical and Modern Photographic Emulsions: Fundamental Research

Silver behenate (AgC₂₂H₄₃O₂) has been a cornerstone in the fundamental research of non-silver halide imaging, particularly within thermographic and photothermographic systems. imaging.orgdrdo.gov.in In these applications, it functions as a stable, organic silver salt that provides silver ions (Ag⁺) for image formation. cambridge.org Unlike traditional silver halides, silver behenate is less sensitive to light, making it ideal for systems where heat is the primary trigger for development. imaging.org

The core of this technology relies on the heat-induced reduction of silver ions from silver behenate to form a visible image composed of metallic silver (Ag⁰). cambridge.org The process typically involves an emulsion containing silver behenate as the silver source, a reducing agent to facilitate the chemical conversion upon heating, and a binder. drdo.gov.in In photothermographic systems, a photosensitive catalyst, such as a small amount of silver halide, is also included. drdo.gov.inimaging.org Light exposure creates a latent image on the silver halide, which then catalytically directs the reduction of silver behenate during thermal processing at temperatures around 122°C. cambridge.orgresearchgate.net

Fundamental research has focused on the thermal behavior of silver behenate itself. imaging.org High-temperature X-ray diffraction studies have revealed that silver behenate undergoes several phase transitions as it is heated. imaging.orgcambridge.org A critical, irreversible amorphization, or loss of crystalline structure, begins at approximately 120°C. imaging.org These phase changes, from crystalline to various liquid crystalline states, are crucial as they influence the mobility of ions and the formation of the final silver image. cambridge.orgimaging.org The long behenate chain is integral to its lamellar (layered) crystal structure, which dictates these thermal properties and ultimately affects the quality and density of the developed image. imaging.orgresearchgate.net

Exploration of Silver Behenate in Nanomaterials Synthesis Research

The distinct chemical and physical properties of silver behenate make it a valuable precursor and template in the field of nanomaterials science. Its thermal decomposition characteristics and well-defined molecular structure are leveraged to create sophisticated nanostructures.

Precursor for Silver Nanoparticle Generation via Controlled Reduction

Silver behenate is frequently employed as a precursor for synthesizing silver nanoparticles (AgNPs). researchgate.netamericanelements.com The process involves the controlled thermal decomposition and reduction of the silver salt. researchgate.netresearchgate.net The long behenate ligand is advantageous, as its decomposition can be controlled by temperature, and the resulting byproducts can act as capping agents, preventing the newly formed nanoparticles from aggregating. researchgate.net

Researchers can tune the size and shape of the resulting AgNPs by adjusting parameters such as the reaction temperature, the choice of reducing agent (like sodium borohydride (B1222165) or hydrazine), and the presence of additional stabilizing agents or solvents. lmu.edu.ngmedcraveonline.comnih.govmdpi.com For example, thermolysis in the presence of long-chain amines has been shown to produce size-controlled, well-dispersed AgNPs, as the amine can function as both a reducing and capping agent. researchgate.net This controlled synthesis is critical for applications that depend on the specific plasmonic and catalytic properties of the nanoparticles. lmu.edu.ng

Table 1: Detailed Research Findings on Silver Nanoparticle Synthesis from Silver Behenate

| Study Focus | Methodology | Key Findings |

|---|---|---|

| High-Temperature Synthesis | Thermal decomposition of (bis)alkylamine silver carboxylate complexes. | The complexes decompose to produce small silver nanoparticles, stabilized by carboxylate and amine byproducts. The coordination of the amine to the silver carboxylate was found to be a key factor. researchgate.net |

| Green Synthesis | Reduction of a silver salt precursor (silver nitrate) using plant extracts as the reducing and capping agent. | Demonstrates an environmentally friendly route to AgNPs. The phytocompounds in the extract effectively reduce silver ions and stabilize the resulting nanoparticles. nih.gov |

| Influence of Precursor Concentration | Varying the concentration of the silver salt precursor (e.g., silver nitrate) during chemical reduction. | Higher precursor concentrations generally lead to the formation of larger nanoparticles, demonstrating a key parameter for size control. mdpi.com |

| Role of Reducing Agents | Use of chemical reducing agents like sodium borohydride or hydrazine (B178648) to reduce silver ions from a precursor. | The choice and concentration of the reducing agent strongly influence the reaction kinetics and the final size and stability of the synthesized AgNPs. medcraveonline.comnih.gov |

Templating Effects of Silver Behenate in Nanostructure Fabrication

The inherent structure of silver behenate provides a unique template for fabricating ordered nanomaterials. Its crystal structure is lamellar, characterized by alternating layers of silver ions and long hydrocarbon chains of the behenate ligands, with a well-defined interlayer spacing of approximately 58.4 Å. This layered arrangement can be exploited to direct the growth of nanostructures.

During thermal decomposition, the reduction of silver ions can occur in situ within this layered matrix. amazonaws.com This process can lead to the formation of ordered three-dimensional "supracrystals" composed of self-assembled silver nanoparticles. figshare.comacs.org The periodicity of the original silver behenate structure influences the spatial arrangement of the resulting nanoparticles. figshare.com Research has shown that the chain length of the silver carboxylate precursor directly correlates with the unit-cell parameters of the final face-centered cubic (fcc) nanostructure, with silver behenate producing a supracrystal with a unit cell of 12.5 nm. researchgate.netacs.org This templating effect offers a pathway to control the collective properties of nanoparticle arrays, which is essential for developing advanced materials for plasmonics and electronics. acs.org

Computational and Theoretical Investigations of Silver Behenate

Density Functional Theory (DFT) Calculations for Silver Behenate (B1239552) Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and condensed phases. wikipedia.org It is a powerful tool for understanding material properties based on the fundamental laws of quantum mechanics. In the study of silver behenate, DFT calculations have been crucial for refining and understanding its crystal and electronic structure.

Researchers have employed DFT, specifically using plane wave pseudopotential techniques as implemented in the CASTEP (Cambridge Serial Total Energy Package) software, to optimize the structural model of silver behenate. cambridge.orgresearchgate.net This approach was instrumental in resolving the crystal structure from powder X-ray diffraction data, a task that proved challenging with experimental data alone. cambridge.org The optimization of a preliminary structural model was achieved using the Perdew-Wang 91 (PW91) generalized gradient approximation (GGA) functional. cambridge.org DFT calculations indicated that the charge on the silver ion in the structure is +0.65. cambridge.org

The combination of high-resolution synchrotron radiation powder diffraction and DFT optimization was necessary to determine the correct structure. cambridge.orgresearchgate.net This synergistic approach allowed for a successful Rietveld refinement, yielding a detailed picture of the atomic arrangement. cambridge.orgresearchgate.net While traditional DFT approximations can sometimes underestimate band gaps due to self-interaction errors, more advanced hybrid DFT frameworks can provide a more accurate representation of electronic, structural, and optical properties for silver-containing compounds. bath.ac.uk

Table 1: Parameters for DFT Calculations of Silver Behenate

| Parameter | Value/Type | Reference |

|---|---|---|

| DFT Code | CASTEP | cambridge.orgresearchgate.net |

| Technique | Plane wave pseudopotential | cambridge.orgresearchgate.net |

| Functional | Perdew-Wang 91 (PW91) | cambridge.org |

| Plane Wave Basis Set Cutoff | 300 eV | cambridge.org |

| Brillouin Zone Sampling | 10 k-points | cambridge.org |

| Calculated Ag Ion Charge | +0.65 | cambridge.org |

Molecular Dynamics (MD) Simulations of Silver Behenate Self-Assembly and Interactions

Molecular Dynamics (MD) is a computer simulation method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period, providing a view of the dynamic evolution of the system. MD simulations are particularly well-suited for studying self-assembly phenomena, where individual molecules organize into ordered structures. cuny.edu

While specific MD studies focusing exclusively on the self-assembly of silver behenate are not widely documented in the provided sources, the technique is broadly applied to understand the aggregation and interaction of similar small molecules. nih.gov Such simulations can predict the aggregation propensity of diverse chemical structures by modeling their behavior in explicit solvents over time. nih.gov For long-chain carboxylates like silver behenate, MD could elucidate the molecular interactions that drive the formation of its characteristic lamellar structure. cuny.edu These simulations can model how factors like electrostatic and van der Waals interactions contribute to the assembly process. cuny.edu

In practice, MD simulations can provide insights into:

The initial stages of nucleation and growth of silver behenate crystals.

The role of solvent molecules in mediating interactions between silver behenate molecules.

The dynamics of the alkyl chains and their contribution to the stability of the layered structure. researchgate.net

The interaction of silver behenate with other molecules or surfaces, which is relevant for its applications in nanotechnology and as a calibration standard. researchgate.netresearchgate.net

Physics-based methods like MD simulations are complementary to other predictive tools and can offer detailed, dynamic insights into structure-aggregation relationships, guiding the rational design of materials with specific self-assembly characteristics. nih.gov

Modeling of Silver Behenate Crystal Lattice and Defect Structures

Modeling the crystal lattice of silver behenate has been a key area of research, primarily driven by the need to interpret complex powder X-ray diffraction (XRD) patterns. cambridge.org Silver behenate's structure was successfully determined through a combination of high-resolution powder XRD and DFT-based structural optimization. researchgate.netresearchgate.net

The established crystal structure is triclinic, belonging to the P1 space group. cambridge.orgresearchgate.net The lattice is characterized by a very long c-axis due to the extended, all-trans configuration of the C21H43 alkyl chains. cambridge.orgresearchgate.net The core of the structure features an 8-membered ring dimer formed by two silver atoms and two carboxyl groups. cambridge.orgresearchgate.net These dimers are further linked by four-membered Ag-O rings, creating one-dimensional polymeric chains that extend along the b-axis. cambridge.orgresearchgate.net This layered structure gives rise to the characteristic (00l) diffraction peaks that make silver behenate a widely used calibration standard in small-angle X-ray scattering (SAXS). researchgate.netresearchgate.net

Analysis of the diffraction data and subsequent modeling also provide insights into potential crystal defects. For silver behenate, refinements of the crystal structure have suggested the possibility of disorder within the 8-membered ring. cambridge.org Furthermore, the analysis of diffraction peak shapes and widths can be used to determine details about crystallite size, microscopic strains, and other defects within the lattice. Computational models, sometimes employing genetic algorithms, can refine structural parameters, including those related to defects, from powder diffraction data where traditional methods may be less effective. iucr.org

Table 2: Crystal Lattice Parameters for Silver Behenate

| Lattice Parameter | Value | Reference |

|---|---|---|

| Crystal System | Triclinic | cambridge.orgresearchgate.netresearchgate.net |

| Space Group | P1 | cambridge.orgresearchgate.netresearchgate.net |

| a | 4.1769(2) Å | cambridge.orgresearchgate.netresearchgate.net |

| b | 4.7218(2) Å | cambridge.orgresearchgate.netresearchgate.net |

| c | 58.3385(1) Å | cambridge.orgresearchgate.netresearchgate.net |

| α (alpha) | 89.440(3)° | cambridge.orgresearchgate.netresearchgate.net |

| β (beta) | 89.634(3)° | cambridge.orgresearchgate.netresearchgate.net |

| γ (gamma) | 75.854(1)° | cambridge.orgresearchgate.netresearchgate.net |

| Long-period spacing (d₀₀₁) | ~58.38 Å | researchgate.netunifi.it |

Predictive Simulations of Silver Behenate Behavior in Confined Geometries and Under Pressure

Predictive simulations are crucial for understanding how materials like silver behenate behave under non-standard conditions, such as within confined geometries or under external pressure. While direct simulation studies on silver behenate under these specific conditions were not detailed in the search results, its frequent use as a calibration standard in experiments involving such conditions highlights the importance of understanding its stability and structural response. unifi.itmdpi.com

For instance, silver behenate is used to calibrate SAXS and WAXS instruments for studies of materials under hydrostatic pressure and high temperature. mdpi.com The reliability of such calibrations depends on the predictable and stable response of the silver behenate lattice. Predictive simulations could model the effects of pressure on the lattice parameters, particularly the long d-spacing, and identify any pressure-induced phase transitions.

Similarly, silver behenate is used as a standard in SAXS studies of complex fluids and polymers confined within nanostructures, such as hydrogels. unifi.it Simulations could explore how the silver behenate structure interacts with the confining surfaces and how confinement affects its layered arrangement. Molecular simulations of polymers in confined spaces have shown that such conditions can significantly influence crystallization and molecular orientation, principles that would also apply to the behavior of silver behenate nanocrystals in similar environments. nih.gov Theoretical models can be developed to predict the evolution of material properties, such as viscosity in microemulsions, which are often studied in confined systems calibrated with silver behenate. uni-regensburg.de These computational approaches can therefore provide a framework for predicting the structural integrity and response of silver behenate, ensuring its continued utility as a reliable standard in advanced materials research.

Interactions of Silver Behenate with Other Materials and Interfaces

Surface Adsorption and Interfacial Phenomena of Silver Behenate (B1239552)

The amphiphilic nature of silver behenate, arising from its long, nonpolar alkyl chain and its polar silver carboxylate head, drives its behavior at interfaces. This structure facilitates its adsorption at liquid-gas and liquid-liquid interfaces. When introduced at an interface, such as oil and water, the silver behenate molecules orient themselves to reduce the interfacial tension, a phenomenon critical for the formation of emulsions and other dispersed systems. The extent of this reduction in interfacial tension is dependent on the concentration of silver behenate, up to its critical micelle concentration (CMC). Beyond the CMC, the surface tension generally remains constant as micelles are formed in the bulk phase. uomustansiriyah.edu.iq

The adsorption process is spontaneous and leads to a concentration of the amphiphile at the interface. uomustansiriyah.edu.iq This is a key principle in many of its applications, where modifying surface properties is essential. The effectiveness of an amphiphile like silver behenate at an interface is a balance of its hydrophilic and lipophilic properties. If it is too water-loving (hydrophilic), it will remain in the aqueous phase, and if it is too oil-loving (lipophilic), it will dissolve into the oil phase, with little effect at the interface in either case. uomustansiriyah.edu.iq

In the context of solid surfaces, the adsorption of similar long-chain carboxylates onto silver surfaces has been studied. For instance, research on the interaction of amines with citrate-coated silver surfaces has shown that the adsorption dynamics and the resulting interaction forces are dependent on the concentration and molecular structure of the adsorbing species. nih.gov This highlights the competitive nature of adsorption processes at solid-liquid interfaces. The structure of the interface formed between silver halides and silver fatty acid complexes, such as silver behenate, can influence the morphology of silver particles during thermal development in photothermographic films. researchgate.net

The table below summarizes the key aspects of silver behenate's interfacial behavior.

| Property | Description | Governing Factors |

| Surface Activity | Reduces surface and interfacial tension. | Amphiphilic molecular structure. |

| Adsorption | Spontaneously concentrates at interfaces. | Balance of hydrophilic and lipophilic properties. |

| Micellization | Forms micelles in bulk solution above the CMC. | Concentration of silver behenate. |

Co-crystallization and Composite Formation with Other Organic/Inorganic Compounds

Co-crystallization is a technique used to modify the physicochemical properties of a substance by incorporating a second component (a co-former) into the crystal lattice. nih.gov This process relies on non-covalent interactions, such as hydrogen bonding, between the active pharmaceutical ingredient (API) and the co-former. nih.gov While specific studies on the co-crystallization of silver behenate with other compounds are not prevalent in the provided results, the principles of co-crystallization can be applied. For instance, in pharmaceutical sciences, co-formers are often selected from the "Generally Regarded As Safe" (GRAS) list to enhance properties like solubility without altering the drug's pharmacology. nih.gov

The formation of composite materials involving silver behenate is a more documented area. For example, in photothermographic materials, silver behenate is often used in conjunction with other silver carboxylates like silver stearate (B1226849) and silver arachidate (B1238690). researchgate.net The phase behavior and microstructure of these mixtures directly impact the properties of the final product. researchgate.net The thermal decomposition of these silver carboxylates, often in a liquid-crystalline state, leads to the formation of silver nanoparticles. researchgate.net

Furthermore, silver behenate can be incorporated into polymer matrices. For example, it has been used with polyvinyl alcohol (PVA) and starch to create composite gels for cleaning applications. researchgate.net In such composites, the different components interact through mechanisms like hydrogen bonding. researchgate.net

The table below outlines the potential for co-crystallization and documented composite formation of silver behenate.

| Interaction Type | Interacting Materials | Resulting Properties/Applications |

| Co-crystallization (Principle) | Potential for co-forming with other organic molecules. | Modification of physicochemical properties. |

| Composite Formation | Silver stearate, silver arachidate. researchgate.net | Used in photothermographic imaging materials. researchgate.net |

| Composite Formation | Polyvinyl alcohol (PVA), starch. researchgate.net | Forms composite gels for cleaning. researchgate.net |